molecular formula C10H12F3N3O B11738091 1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol

1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol

Cat. No.: B11738091
M. Wt: 247.22 g/mol
InChI Key: QGOPOHRNYIPBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with a methyl group and a hydroxyl group, along with a pyrimidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced pyrimidine derivative.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the pyrimidine ring with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C10H12F3N3O

Molecular Weight

247.22 g/mol

IUPAC Name

1-methyl-2-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]cyclobutan-1-ol

InChI

InChI=1S/C10H12F3N3O/c1-9(17)3-2-6(9)16-8-4-7(10(11,12)13)14-5-15-8/h4-6,17H,2-3H2,1H3,(H,14,15,16)

InChI Key

QGOPOHRNYIPBKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1NC2=NC=NC(=C2)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.